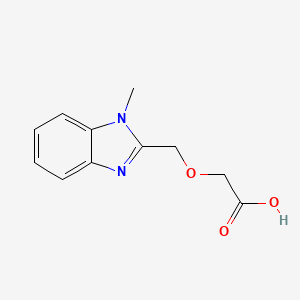

![molecular formula C13H21N5 B1326718 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 942852-87-1](/img/structure/B1326718.png)

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been utilized in the synthesis of various pharmaceuticals and materials .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of amines with other reactive intermediates. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a related pyrazole derivative, was achieved through a stereoselective process involving an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was performed using ultrasound-mediated condensation of amine with dehydroacetic acid . These methods highlight the importance of efficient and selective reactions in the synthesis of complex pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as NMR and mass spectrometry. For example, the structure of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides was characterized using NMR and Mass Spectrometry . Additionally, single crystal X-ray crystallography was used to support the structure of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles . These techniques are crucial for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The reaction of 1H-pyrazol-5-amines with Appel salt led to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, demonstrating the reactivity of pyrazole amines towards electrophilic reagents . Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides resulted in the formation of oxazolyl-pyrazoles, showcasing the versatility of pyrazole derivatives in cyclization reactions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of different N-substituents in N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands affected the coordination geometry in Cobalt(II) complexes, which in turn influenced their catalytic activity in polymerization reactions . The presence of substituents can also affect the solubility, melting point, and stability of these compounds, which are important parameters in their practical applications.

Scientific Research Applications

Synthesis and Characterization

- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine and similar pyrazole derivatives have been synthesized and characterized through various methods including X-Ray crystallography, FT-IR, UV–visible, proton NMR spectroscopy, and mass spectroscopy. These compounds show potential biological activity against breast cancer and microbes (Titi et al., 2020).

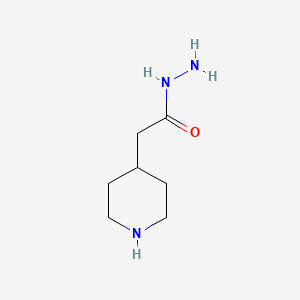

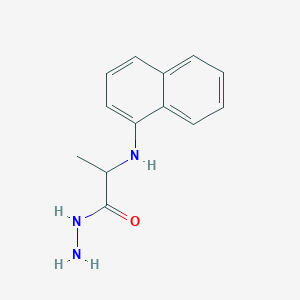

Bioactivities and Antimicrobial Effects

- Research has explored the antimicrobial and anticancer properties of pyrazole derivatives. Compounds with structures similar to this compound have shown higher anticancer activity than some reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Catalytic Applications

- Pyrazole derivatives have been used in the synthesis of cobalt(II) complexes. These complexes have shown promise in applications like polymerization of methyl methacrylate, producing poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).

Cytotoxic Properties

- Certain pyrazole compounds, including those structurally related to this compound, have been evaluated for their cytotoxic properties. These compounds have shown significant cytotoxic activity against tumor cell lines, indicating their potential use in cancer research (Kodadi et al., 2007).

Corrosion Inhibition

- Bipyrazolic compounds, closely related to this compound, have been studied for their potential as corrosion inhibitors. These compounds have shown effective inhibition of corrosion in certain metals, which can have significant implications in material science (Wang et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

1-(1-ethylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-5-18-9-12(7-15-18)6-14-8-13-10(2)16-17(4)11(13)3/h7,9,14H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVTXIIBFYTDMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)